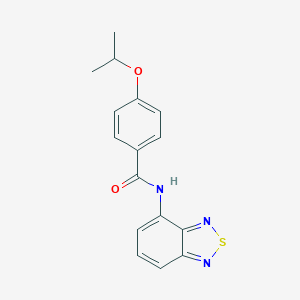![molecular formula C16H12N4S B509462 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 193744-10-4](/img/structure/B509462.png)
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of compounds . This class of compounds has been found to exhibit a wide range of biological activities, including antimicrobial activity . The structure of these compounds typically includes a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various synthetic approaches . The synthesis process often involves the design and creation of new derivatives, which are then evaluated for their biological activity . The position and number of substitutions on the compound can play a crucial role in modulating its potency .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various methods such as Hartree-Fock (HF) and density functional theory (DFT) with 6-31G(d) basis sets . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied extensively . These compounds have been found to exhibit high activity towards Gram-positive bacteria, with some derivatives showing activity up to 16 times more than currently used antibiotics .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using various methods . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .
作用機序
Target of Action
The primary targets of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . This results in the disruption of DNA repair pathways and the regulation of cell growth and differentiation . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth regulation pathways . The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation, potentially leading to cell death .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
実験室実験の利点と制限
One of the main advantages of using 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for laboratory experiments is its small size, which makes it easy to work with and manipulate. In addition, this compound is a relatively stable compound, which makes it suitable for long-term experiments. Furthermore, this compound is a versatile compound, with a wide range of applications in the scientific community. However, one of the main limitations of using this compound for laboratory experiments is its low solubility, which can make it difficult to work with in certain applications.
将来の方向性
The potential future directions for 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are numerous. One potential future direction is the use of this compound in drug development, as it has been found to have a variety of biochemical and physiological effects. Another potential future direction is the use of this compound in the development of new materials, such as nanomaterials, as its small size and versatility make it suitable for a variety of applications. Additionally, this compound could be used in the development of new sensors, as its chemical properties make it suitable for a variety of sensing applications. Finally, this compound could be used in the development of new imaging techniques, as its chemical properties make it suitable for a variety of imaging applications.
合成法
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a microwave-assisted synthesis. The Grignard reagent method is the most common method used to synthesize this compound and involves the use of a Grignard reagent to react with a nitrile to form an intermediate, which is then reacted with a thiadiazole to form this compound. The Wittig reaction involves the use of a ylide to react with a nitrile to form an intermediate, which is then reacted with a thiadiazole to form this compound. Finally, the microwave-assisted synthesis involves the use of a microwave to react a nitrile with a thiadiazole to form this compound.
科学的研究の応用
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in the scientific community, from its use in biochemical and physiological studies to its use as a tool for laboratory experiments. This compound has been used as a tool for studying the structure and function of proteins, as well as for studying the effects of drugs on cells. This compound has also been used to study the effects of environmental stressors on cells, and to study the role of enzymes in metabolic pathways. In addition, this compound has been used to study the effects of radiation on cells, and to study the effects of gene expression.
生化学分析
Biochemical Properties
It has been found that this compound exhibits significant inhibitory activities against certain enzymes . For instance, it has been reported to inhibit the urease enzyme, which is a virulence factor found in various pathogenic microorganisms .
Cellular Effects
Some studies have suggested that this compound may have anti-cancer properties . For example, it has been found to exhibit cytotoxic activities against certain types of cancer cells, such as breast cancer cells .
Molecular Mechanism
It has been suggested that this compound may exert its effects by inhibiting certain enzymes, such as urease . It may also interact with other biomolecules and affect gene expression .
特性
IUPAC Name |
3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVCUUMZOKWPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)


![3,4-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509422.png)
![{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B509453.png)

![Methyl 3-[(2-bromobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509467.png)
![Methyl 3-[(2-methoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509470.png)
![Methyl 3-[(3,5-dimethoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509472.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B509477.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate](/img/structure/B509478.png)
![Methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509479.png)
![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)